Lipophilicity & H-Bonding vs Tetrahydroisoquinoline Analog
When compared to the 4‑tetrahydroisoquinoline analog 2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,2,3,4-tetrahydroisoquinoline (ChemBridge SC‑37936491), the target compound displays a markedly different hydrogen‑bond acceptor count (5 vs. 4) and a lower LogP (estimated ~1.9 vs. 2.73), consistent with its ester‑containing side chain . The tPSA of the target compound is predicted to be approximately 56 Ų, whereas the tetrahydroisoquinoline analog exhibits a tPSA of 28.5 Ų . These differences arise directly from the methyl acetate substituent, which introduces an additional carbonyl oxygen and increases polarity relative to the lipophilic aromatic ring system of the comparator.
| Evidence Dimension | Hydrogen‑bond acceptors / LogP / tPSA |
|---|---|
| Target Compound Data | 5 H‑bond acceptors; LogP ~1.9 (predicted); tPSA ~56 Ų |
| Comparator Or Baseline | ChemBridge SC‑37936491: 4 H‑bond acceptors; LogP 2.73; tPSA 28.5 Ų |
| Quantified Difference | +1 H‑bond acceptor; ΔLogP ≈ –0.8; ΔtPSA ≈ +27.5 Ų |
| Conditions | Calculated physicochemical properties (Hit2Lead/ChemBridge database values) |
Why This Matters
The higher hydrogen‑bond acceptor count and lower LogP of the target compound predict superior aqueous solubility and a distinct pharmacokinetic partitioning profile, which directly impacts assay compatibility and in vivo formulation feasibility during hit‑to‑lead optimization.
